molecular formula C18H22N2O3S B2695622 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide CAS No. 1234985-29-5

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide

Cat. No. B2695622
CAS RN: 1234985-29-5
M. Wt: 346.45
InChI Key: SXMBIVKCJSFBJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonyl group, and a naphthamide moiety. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives are known to participate in a variety of reactions, and the sulfonyl and naphthamide groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental analysis .

Scientific Research Applications

Sigma Receptor Binding and Antiproliferative Activity

Research has explored the structural variations on the piperidine ring, such as methyl substitution, to investigate their affinity and selectivity towards sigma receptors. These receptors are implicated in several biological processes, and compounds like N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide demonstrate potential for PET experiments and tumor therapy due to their antiproliferative activity against rat C6 glioma cells, suggesting a role as sigma(1) antagonists (Berardi et al., 2005).

Chemical Synthesis and Biological Activity

A study on the synthesis and theoretical analysis of 2(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, a compound structurally similar to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide, highlighted its potential biological activity. The compound exhibited high antioxidant value, indicating its potential as a biologically active drug (Ulaş, 2020).

Catalysis in Organic Synthesis

Another application area is in catalysis, where derivatives of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide are used in the synthesis of complex organic molecules. For example, nano magnetite (Fe3O4) has been used as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and similar derivatives, showcasing the utility of these compounds in facilitating clean, efficient, and high-yield chemical reactions (Mokhtary & Torabi, 2017).

Neurological Studies

In neurological research, compounds structurally related to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide have been employed to study their interactions with various serotonin and dopamine receptors, demonstrating their potential for developing novel treatments for CNS disorders (Canale et al., 2016).

Imaging Studies

Additionally, derivatives have been used in imaging studies to identify the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, providing a noninvasive technique for diagnostic assessment and monitoring treatment response (Shoghi-Jadid et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the prevalence of piperidine derivatives in pharmaceuticals, this compound could have potential uses in drug development .

properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-24(22,23)20-10-8-14(9-11-20)13-19-18(21)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12,14H,8-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMBIVKCJSFBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide

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